molecular formula C6H7NOS B11718092 5-(2-methoxyethenyl)-1,3-thiazole

5-(2-methoxyethenyl)-1,3-thiazole

Cat. No.: B11718092
M. Wt: 141.19 g/mol
InChI Key: KJOYCSJLHPOLGX-UHFFFAOYSA-N
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Description

5-(2-Methoxyethenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methoxyethenyl group at the 5-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is widely studied for its pharmacological and material science applications.

Properties

IUPAC Name

5-(2-methoxyethenyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-3-2-6-4-7-5-9-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOYCSJLHPOLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methoxyethanol with thioamide under acidic conditions to form the thiazole ring. Another method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the thiazole is coupled with a methoxyethenyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxyethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

5-(2-Methoxyethenyl)-1,3-thiazole exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : This compound has shown promising results in inhibiting the growth of cancer cells. Studies have indicated that thiazole derivatives can exhibit selective cytotoxicity against different cancer cell lines, including glioblastoma and melanoma . The presence of substituents such as methoxy groups enhances the anticancer efficacy by modulating the interaction with biological targets.
  • Anticonvulsant Effects : Research indicates that thiazole derivatives can possess anticonvulsant properties. For instance, certain thiazole-integrated compounds have demonstrated significant protection in picrotoxin-induced convulsion models, suggesting their potential use in epilepsy treatment .
  • Anti-inflammatory and Analgesic Properties : Thiazoles are also recognized for their anti-inflammatory effects. Compounds with thiazole moieties have been studied for their ability to reduce inflammation and pain, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

  • Anticancer Studies : A study evaluated various thiazole derivatives against human cancer cell lines (HCT-116, HepG2). The results indicated that certain analogues exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin . These findings highlight the potential of thiazoles as lead compounds in cancer drug discovery.
  • Anticonvulsant Activity Evaluation : In a systematic evaluation of thiazole derivatives for anticonvulsant activity, specific compounds demonstrated effective doses significantly lower than traditional medications. This suggests a favorable safety profile and potential for further development .

Data Table: Summary of Applications

ApplicationActivity TypeKey FindingsReferences
AnticancerCytotoxicitySelective inhibition of cancer cell growth
AnticonvulsantSeizure ProtectionEffective in picrotoxin-induced models
Anti-inflammatoryPain ReductionDemonstrated efficacy in reducing inflammation

Mechanism of Action

The mechanism of action of 5-(2-methoxyethenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physical and Chemical Properties

Substituents on the thiazole ring significantly influence melting points, solubility, and stability. For example:

  • EMAC2067 (2-{[5-(2-bromophenyl)-2-methoxyphenyl]methylidene}hydrazin-1-yl]-4-(4-nitrophenyl)-1,3-thiazole bromide) has a decomposition melting point of 233°C and 91.2% yield, attributed to electron-withdrawing nitro and bromo groups enhancing crystallinity .
  • 5-Ethynyl-2-methoxy-1,3-thiazole (C₆H₅NOS) features an ethynyl group, which increases rigidity compared to the methoxyethenyl group in the target compound. Its SMILES (COC₁=NC=C(S₁)C#C) highlights structural differences impacting electronic distribution .
Table 1: Physical Properties of Selected Thiazole Derivatives
Compound Substituents Melting Point (°C) Yield (%) Key Structural Features
5-(2-Methoxyethenyl)-1,3-thiazole 5-(methoxyethenyl) N/A N/A Flexible ethenyl group, electron-rich
EMAC2067 4-(4-nitrophenyl), 2-bromo 233 (decomp.) 91.2 Electron-withdrawing groups
5-Methoxy-2-methyl-1,3-thiazole 2-methyl, 5-methoxy N/A N/A Methyl enhances hydrophobicity
5-Ethynyl-2-methoxy-1,3-thiazole 2-methoxy, 5-ethynyl N/A N/A Rigid ethynyl spacer

Key Differentiators of this compound

  • Synthetic Flexibility : Unlike EMAC derivatives requiring multistep coupling , the target compound’s structure may allow simpler modular synthesis, though purification challenges remain .
  • Unexplored Bioactivity : While analogues show antifungal, anti-HIV, and enzyme inhibitory effects, the specific pharmacological profile of this compound warrants further investigation.

Biological Activity

5-(2-Methoxyethenyl)-1,3-thiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The thiazole ring is known for its versatility in drug design, often serving as a scaffold for various pharmacologically active compounds. The presence of the methoxy group enhances its lipophilicity, which is crucial for membrane permeability and bioavailability.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound's structure allows it to disrupt microbial cell functions effectively.
  • Anticancer Effects : Research indicates that thiazoles can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated efficacy in various cancer models, suggesting potential applications in oncology.
  • Anti-inflammatory Properties : Thiazoles have been associated with anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can interact with various receptors, modulating signaling pathways that affect cell proliferation and survival.
  • Oxidative Stress Modulation : Thiazole derivatives are known to influence oxidative stress levels within cells, potentially protecting against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerTumor growth inhibition in xenograft models
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity in vitro. These compounds were tested against various cancer cell lines, showing IC50 values indicative of potent cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity.

Lipophilicity and Drug-Likeness

Lipophilicity is a critical factor influencing the pharmacokinetic properties of thiazole derivatives. In silico studies have shown that this compound possesses favorable lipophilicity parameters, suggesting good gastrointestinal absorption and distribution within biological systems.

Table 2: Lipophilicity Parameters

ParameterValueSignificance
LogP3.2Indicates moderate lipophilicity
pKa7.0Suggests stability at physiological pH

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